2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine
Description
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a pyrrolidinylmethyloxy group and a 5-fluoropyridine moiety. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The dimethyl groups at positions 1 and 6 of the pyrazolo-pyrimidine core likely enhance metabolic stability, while the pyrrolidinylmethoxy linker may improve solubility and bioavailability.
Properties
IUPAC Name |
4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c1-11-21-16-14(8-20-23(16)2)17(22-11)24-6-5-12(9-24)10-25-15-4-3-13(18)7-19-15/h3-4,7-8,12H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRRRMFAAEUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)COC4=NC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest. The downstream effect of this disruption is the induction of apoptosis, or programmed cell death.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48 to 90 nM.
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and as inhibitors of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The pyrazolo[3,4-d]pyrimidine scaffold is known to mimic adenine, allowing it to effectively bind to the ATP-binding site of CDKs. This interaction disrupts the phosphorylation processes necessary for cell cycle progression, leading to apoptosis in cancer cells.
Key Mechanisms:
- CDK Inhibition : The compound acts as a selective inhibitor of CDK2 and CDK1, which are pivotal in regulating cell division and proliferation.
- EGFR Inhibition : Recent studies have shown that derivatives similar to this compound can inhibit epidermal growth factor receptor (EGFR) activity, which is often overexpressed in various cancers.
- Apoptosis Induction : Flow cytometric analyses indicate that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, facilitating the activation of caspases involved in programmed cell death.
Efficacy in Biological Systems
In vitro studies have demonstrated significant anti-proliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values indicating potent activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 8.21 | CDK2 inhibition |
| HCT-116 | 19.56 | EGFR inhibition |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Study on CDK Inhibition : Research indicated that compounds with a similar structure inhibited CDK2 with an IC50 value significantly lower than that of established inhibitors like dinaciclib and roscovitine. This suggests a promising lead for developing more effective anti-cancer agents .
- EGFR Targeting Study : A derivative of this compound was tested against mutant forms of EGFR (T790M), showing an IC50 value of 0.236 µM. This highlights its potential as a targeted therapy for patients with resistant forms of lung cancer .
- Anti-inflammatory Activity : Other derivatives have shown promise in inhibiting COX enzymes, specifically COX-2, which plays a role in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Pharmacological and Physicochemical Properties
Target Compound vs. EP 4 056 588 A1 Derivatives: The target lacks acryloyl/but-2-ynoyl groups, suggesting non-covalent binding, unlike the covalent inhibitors in . The fluoropyridine in the target may improve membrane permeability compared to the fluorophenyl-benzamide moieties in EP 4 056 588 A1 derivatives.
Target Compound vs. Thiazolo-pyrrolo-pyrimidine Derivatives :
- The thiazolo-pyrrolo-pyrimidine derivatives in exhibit higher molecular weights (~700–800 g/mol) due to triazolyl and chlorophenyl groups, which may reduce oral bioavailability compared to the target compound (~375 g/mol) .
- The methoxyphenyl groups in both compounds suggest similar solubility profiles, but the target’s pyrrolidinylmethoxy linker may offer better conformational flexibility.
Target Compound vs. The target’s 5-fluoropyridine could confer greater metabolic stability than the methyl benzoate group in Example 64.
Preparation Methods
Cyclization of 5-Aminopyrazole-4-carbonitrile
Reacting 5-amino-1H-pyrazole-4-carbonitrile with trimethyl orthoacetate under acidic conditions yields 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent methylation at N1 and C6 positions is achieved using iodomethane in the presence of a base.
Table 1: Optimization of Pyrazolo[3,4-d]Pyrimidine Core Synthesis
| Condition | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Trimethyl orthoacetate, HCl | Acetic acid, 100°C, 6h | 78 | |
| Iodomethane, K2CO3 | DMF, 80°C, 12h | 65 |
Functionalization of the Pyrrolidine Linker
The pyrrolidine moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
Palladium-Catalyzed Coupling
A Suzuki-Miyaura cross-coupling reaction between 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and a boronate-functionalized pyrrolidine derivative is a key step. For example:
Reaction Conditions :
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%)
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Base: K2CO3
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Solvent: 1,4-Dioxane/H2O (4:1)
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Temperature: 120°C, 1h
Etherification with 5-Fluoropyridine
The methoxy bridge is formed via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).
Mitsunobu Reaction
Coupling 3-(hydroxymethyl)pyrrolidine with 2-hydroxy-5-fluoropyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Optimized Parameters :
Integrated Synthetic Route
Combining the above steps, a feasible pathway is:
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Step 1 : Synthesize 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via cyclocondensation.
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Step 2 : Introduce pyrrolidine via Pd-catalyzed cross-coupling.
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Step 3 : Etherify with 5-fluoropyridine using Mitsunobu conditions.
Table 2: Overall Reaction Metrics
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclocondensation | 78 | 95 |
| 2 | Suzuki coupling | 48 | 90 |
| 3 | Mitsunobu etherification | 72 | 98 |
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Q & A
Q. How do structural analogs with pyrido[2,3-d]pyrimidine cores compare in potency?
- Methodology :
- Bioisosteric replacement : Replace pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine and compare IC50 values in cell proliferation assays (e.g., 2–5-fold differences observed in leukemia models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
